Ensifentrine
Overview
Description
Ensifentrine, also known as RPL554, is an investigational, first-in-class, inhaled dual inhibitor of the enzymes phosphodiesterase 3 (PDE3) and phosphodiesterase 4 (PDE4). It combines bronchodilator and non-steroidal anti-inflammatory actions in a single compound . It is currently under development for the maintenance treatment of patients with chronic obstructive pulmonary disease (COPD) .
Chemical Reactions Analysis
While specific chemical reactions involving Ensifentrine are not available, it’s known that Ensifentrine is an inhaled first-in-class dual inhibitor of phosphodiesterase 3 (PDE3) and PDE4 with IC50s of 0.4 nM and 1479 nM, respectively .
Physical And Chemical Properties Analysis
Ensifentrine is a solid compound . Its solubility in DMSO is ≥ 10 mg/mL . The density of Ensifentrine is 1.3±0.1 g/cm3 .
Scientific Research Applications
COPD Treatment : Ensifentrine has shown promise as a treatment for COPD. It is believed to increase airway caliber by relaxing smooth muscle and may also suppress airway inflammatory responses. However, more solid studies are needed to correctly place this molecule in the current COPD therapeutic armamentarium, and its anti-inflammatory profile in COPD patients needs further clarification (Cazzola et al., 2019).
Symptom Improvement in COPD : In a study, ensifentrine significantly improved bronchodilation and symptoms in patients with moderate to severe COPD, demonstrating an early and meaningful effect on dyspnea (Watz et al., 2020).
Effectiveness Irrespective of Smoking Status : Ensifentrine improved lung function in patients with moderate to severe COPD, regardless of their smoking status or the presence of chronic bronchitis (Rheault et al., 2020).
Potential Use in Asthma : While initially under development for treating COPD, ensifentrine may also be an option for asthma treatment. Its role, whether as an add-on therapy for acute exacerbations or regular maintenance, needs further investigation (Cazzola et al., 2018).
Tiotropium Therapy Addition : When added to tiotropium therapy in COPD patients, ensifentrine showed improvements in lung function and quality of life over a 4-week period, with a safety profile similar to placebo (Ferguson et al., 2021).
Effect on CF Airway Inflammation : Ensifentrine may have anti-inflammatory effects in cystic fibrosis airways, particularly when used in combination with β2-adrenergic agonists or corticosteroids. It reduced the production of proinflammatory cytokines in CF bronchial epithelial cells, mainly due to its PDE4 inhibitory action (Turner et al., 2020).
Asthma Treatment Efficacy : In patients with asthma, single-dose ensifentrine demonstrated dose-dependent bronchodilation and was effective as a therapeutic dose of nebulised salbutamol. It was well-tolerated and did not show the characteristic β2-agonist systemic adverse effects (Bjermer et al., 2019).
Future Directions
Ensifentrine shows promise as a novel drug for treating patients with COPD . The U.S. Food and Drug Administration (FDA) is reviewing Verona’s request for approval of ensifentrine as a maintenance COPD treatment. The decision is expected in June 2024 . If approved, Verona expects to launch it in the second half of next year .
properties
IUPAC Name |
2-[9,10-dimethoxy-4-oxo-2-(2,4,6-trimethylphenyl)imino-6,7-dihydropyrimido[6,1-a]isoquinolin-3-yl]ethylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O4/c1-15-10-16(2)24(17(3)11-15)29-23-14-20-19-13-22(35-5)21(34-4)12-18(19)6-8-30(20)26(33)31(23)9-7-28-25(27)32/h10-14H,6-9H2,1-5H3,(H3,27,28,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOBIBXVIYAXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=C2C=C3C4=CC(=C(C=C4CCN3C(=O)N2CCNC(=O)N)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183983 | |
Record name | RPL-554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ensifentrine | |
CAS RN |
298680-25-8, 1884461-72-6 | |
Record name | N-[2-[6,7-Dihydro-9,10-dimethoxy-4-oxo-2-[(2,4,6-trimethylphenyl)imino]-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl]ethyl]urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298680-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | RPL-554 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0298680258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ensifentrine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884461726 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RPL-554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-1-(2-(2-(mesitylimino)-9,10-dimethoxy-4-oxo6,7-dihydro-2H-pyrimido[6,1-a]isoquinolin-3(4H)-yl)ethyl)urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENSIFENTRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E3D8T1GIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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